REACTION_SMILES
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[C:10](=[O:11])([O-:12])[O-:13].[CH3:24][C:25]#[N:26].[Cl:1][c:2]1[n:3][cH:4][n:5][c:6]([Cl:9])[c:7]1[F:8].[K+:14].[K+:15].[OH:16][c:17]1[cH:18][cH:19][cH:20][cH:21][c:22]1[Cl:23]>>[c:2]1([O:16][c:17]2[cH:18][cH:19][cH:20][cH:21][c:22]2[Cl:23])[n:3][cH:4][n:5][c:6]([Cl:9])[c:7]1[F:8]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC#N
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1c(Cl)ncnc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Oc1ccccc1Cl
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Name
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|
Type
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product
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Smiles
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Fc1c(Cl)ncnc1Oc1ccccc1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |